Adenostemmoic acid D
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Overview
Description
Adenostemmoic acid D is a natural diterpenoid compound isolated from plants of the Adenostemma genus, which belongs to the Asteraceae family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and antitumor properties . It is a white crystalline solid with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoic acid D involves multiple steps, starting from simpler organic molecules. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly plants of the Adenostemma genus. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Adenostemmoic acid D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Adenostemmoic acid D has a wide range of scientific research applications, including:
Chemistry: Used in content analysis, pharmacological experiments, and activity screening.
Biology: Studied for its potential anti-inflammatory, antioxidant, and antitumor activities
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and inflammatory disorders
Industry: Utilized in the development of functional foods, cosmetics, and other products due to its biological activities
Mechanism of Action
The mechanism of action of Adenostemmoic acid D involves its interaction with various molecular targets and pathways. It has been shown to:
Downregulate tyrosinase gene expression: This contributes to its anti-melanogenic activity.
Inhibit inducible nitric oxide synthase (iNOS) gene expression: This contributes to its anti-inflammatory activity.
Upregulate heme-oxygenase (HO-1) gene expression: This contributes to its antioxidant activity.
Additionally, this compound decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of the NF-E2-related factor-2 (Nrf2) pathway, which further enhances its antioxidant effects .
Comparison with Similar Compounds
Adenostemmoic acid D can be compared with other similar compounds, such as:
Ent-kaur-16-en-19-oic acid: This compound has similar anti-inflammatory and antioxidant activities but differs in its specific molecular structure and biological effects.
11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: This compound shares similar anti-melanogenic and anti-inflammatory activities but has different molecular targets and pathways.
Properties
Molecular Formula |
C20H30O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
11,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-14,21-22,26H,3-10H2,1-2H3,(H,24,25) |
InChI Key |
QDNKMJSMTIFSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(C4=O)(CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
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